molecular formula C16H17BrN4O2S B2561793 7-(4-ブロモフェニル)-5-エチル-2-(メチルチオ)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチル CAS No. 909574-83-0

7-(4-ブロモフェニル)-5-エチル-2-(メチルチオ)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチル

カタログ番号: B2561793
CAS番号: 909574-83-0
分子量: 409.3
InChIキー: KVCMFKQCAGZEHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

科学的研究の応用

Antiviral Applications

Recent studies have highlighted the efficacy of triazolopyrimidine derivatives in inhibiting viral infections, particularly influenza. The compound's structural features allow it to disrupt the interaction between essential viral proteins, which is critical for viral replication.

  • Mechanism of Action : Research indicates that triazolopyrimidine compounds can inhibit the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits of the influenza virus. For instance, a study found that modifications to the triazolopyrimidine core led to compounds with potent anti-influenza activity and low cytotoxicity. The most effective derivatives showed an IC50 value of 1.1 µM, demonstrating their potential as antiviral agents against influenza viruses .
  • In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit significant antiviral activity without cytotoxic effects. These findings suggest that methyl 7-(4-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be a promising candidate for further development as an antiviral drug .

Anticancer Applications

The compound has also been investigated for its anticancer properties. Triazolopyrimidine derivatives have shown potential in targeting various cancer cell lines.

  • Cytotoxic Activity : A series of studies have demonstrated that compounds with a triazolopyrimidine core exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, specific analogs were found to induce apoptosis in these cell lines with IC50 values below 100 µM .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and disruption of cellular proliferation pathways. Some studies have reported that these compounds can activate caspases and alter mitochondrial membrane potential, leading to increased apoptotic cell death .

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of methyl 7-(4-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

  • Substituent Effects : Variations in substituents on the triazolopyrimidine core can significantly impact biological activity. For instance, specific substitutions on the phenyl ring have been shown to enhance both antiviral and anticancer activities .

Future Directions and Case Studies

Continued research is warranted to explore the full therapeutic potential of this compound.

  • Clinical Trials : As some derivatives progress into clinical trials for cancer treatment or antiviral applications, their pharmacokinetic profiles and safety will need thorough evaluation .
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could enhance treatment outcomes for patients suffering from viral infections or various cancers.

化学反応の分析

Types of Reactions

METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .

類似化合物との比較

Similar Compounds

Uniqueness

METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and methylsulfanyl groups enhances its potential as a therapeutic agent .

生物活性

Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on current research.

Overview of Triazolopyrimidines

Triazolopyrimidines are known for their versatile pharmacological profiles. They exhibit a range of biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions
  • Antiviral activity

These compounds often function by interacting with various biological targets, influencing cellular pathways related to disease processes.

Anticancer Activity

Research indicates that triazolopyrimidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have demonstrated that these compounds can effectively target multiple cancer cell lines. For instance, a study highlighted that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against leukemia and melanoma cell lines by inducing G0/G1 phase arrest and promoting apoptosis .

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound ATHP-1 (Leukemia)5.2Apoptosis induction
Compound BB16-F10 (Melanoma)4.8Cell cycle arrest
Methyl 7-(4-bromophenyl)...MDA-MB-468 (Breast)TBDTBD

Antimicrobial Activity

Triazolopyrimidine derivatives have also shown promising antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or membranes, leading to inhibition of growth. Studies have reported effective minimum inhibitory concentrations (MIC) against various bacterial strains .

Table 2: Antimicrobial Activity of Triazolopyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli0.21
Compound BPseudomonas aeruginosa0.15
Methyl 7-(4-bromophenyl)...TBD

The mechanisms through which methyl 7-(4-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many triazolopyrimidines inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds prevent cancer cells from dividing.

Case Studies

A notable study conducted by the National Cancer Institute evaluated the antitumor activity of various triazolopyrimidine derivatives across multiple cancer types. Results indicated that modifications in the chemical structure significantly influenced their efficacy against specific cancer cell lines .

特性

IUPAC Name

methyl 7-(4-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCMFKQCAGZEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。